L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine
CAS No.: 655230-38-9
Cat. No.: VC16826111
Molecular Formula: C28H53N7O7
Molecular Weight: 599.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 655230-38-9 |
|---|---|
| Molecular Formula | C28H53N7O7 |
| Molecular Weight | 599.8 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C28H53N7O7/c1-9-16(6)22(35-23(36)17(7)30)27(40)32-19(12-10-11-13-29)25(38)33-20(14(2)3)26(39)31-18(8)24(37)34-21(15(4)5)28(41)42/h14-22H,9-13,29-30H2,1-8H3,(H,31,39)(H,32,40)(H,33,38)(H,34,37)(H,35,36)(H,41,42)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |
| Standard InChI Key | JTBOBAOYVFIGIW-CPDXTSBQSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
The hexapeptide’s sequence—Ala-Ile-Lys-Val-Ala-Val—confers distinct structural characteristics. The molecular formula is C₂₈H₅₃N₇O₇, with a molecular weight of 599.8 g/mol. Its IUPAC name reflects the stereospecific arrangement:
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid.
Key Features:
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Branched-Chain Amino Acids (BCAAs): Isoleucine and valine contribute hydrophobic side chains, influencing peptide folding and stability.
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Lysine Residue: Introduces a positively charged ε-amino group at physiological pH, enabling potential electrostatic interactions.
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Alanine Duplication: The repetition of alanine may enhance structural rigidity or influence proteolytic resistance.
Thermal and Stability Profiles
While direct data on this peptide’s stability are scarce, studies on analogous peptides suggest:
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Thermal Degradation: Peptides with BCAAs exhibit higher thermal stability compared to those with polar residues .
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pH Sensitivity: Lysine’s charge state may render the peptide susceptible to conformational changes in acidic or alkaline environments.
Synthesis and Production Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the primary method for synthesizing custom peptides like L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine. The process involves:
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Resin Activation: A Wang or Rink amide resin is functionalized with the C-terminal amino acid (valine).
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Iterative Coupling: Amino acids are sequentially added using coupling reagents (e.g., HBTU, HATU) and deprotected using trifluoroacetic acid (TFA).
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Cleavage and Purification: The peptide is cleaved from the resin using TFA/scavenger cocktails, followed by HPLC purification to achieve >95% purity.
Challenges:
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Steric Hindrance: Bulky side chains (e.g., isoleucine, valine) may slow coupling efficiency.
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Lysine Protection: Orthogonal protecting groups (e.g., Boc for lysine) prevent unintended side reactions.
Industrial-Scale Production
For large-scale manufacturing, liquid-phase synthesis or hybrid SPPS-LPPS (liquid-phase peptide synthesis) methods are employed. These approaches prioritize cost-effectiveness while maintaining yield and purity standards .
Biological Activity and Hypothetical Mechanisms
Antimicrobial and Immunomodulatory Properties
Analogous peptides with lysine residues demonstrate:
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Antimicrobial Activity: Cationic peptides disrupt microbial membranes via electrostatic interactions .
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Immune Modulation: Lysine-containing peptides may enhance macrophage activation or cytokine production .
Research Applications
Biochemical Studies
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Peptide-Protein Interactions: Used as a model to study binding kinetics with albumin or other plasma proteins.
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Enzymatic Degradation: Assessing stability against proteases like trypsin (which cleaves after lysine).
Material Science
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Self-Assembly: Hydrophobic residues (Ile, Val) may promote nanostructure formation under specific solvent conditions.
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Surface Functionalization: Lysine’s amine group enables covalent conjugation to polymers or nanoparticles.
Comparative Analysis with Analogous Peptides
| Feature | L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine | L-Valyl-L-alanine | L-Alanyl-L-glutamine |
|---|---|---|---|
| Charge at pH 7 | +1 (lysine) | 0 | -1 (glutamate) |
| Hydrophobicity | High (BCAA-rich) | Moderate | Low |
| Thermal Stability | Hypothetically high | Moderate | Low |
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